molecular formula C12H8Cl2O3S B4591624 2,5-dichlorophenyl benzenesulfonate

2,5-dichlorophenyl benzenesulfonate

Cat. No.: B4591624
M. Wt: 303.2 g/mol
InChI Key: CBOBGIBDDHLASY-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl benzenesulfonate is an organosulfur compound with the molecular formula C12H8Cl2O3S. It is a derivative of benzenesulfonic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2,5-Dichlorophenyl benzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

Target of Action

The primary target of 2,5-dichlorophenyl benzenesulfonate is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells called upon when the body undergoes inflammation or infection .

Mode of Action

This compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates. This inhibition disrupts the proteolysis process, which is essential for the enzyme’s function .

Biochemical Pathways

The inhibition of hNE affects various biochemical pathways. hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, this compound can potentially alter these degradation processes, impacting the overall immune response.

Result of Action

The inhibition of hNE by this compound can lead to a modulation of the immune response. As hNE plays a role in the destruction of pathogens and regulation of inflammation, its inhibition can potentially affect these processes . The exact molecular and cellular effects would depend on the extent of hNE inhibition and the specific context of the immune response.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,5-dichlorophenyl benzenesulfonate are not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a limited shelf life and must be stored properly to maintain its stability .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with dosage, and that there may be threshold effects as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichlorophenyl benzenesulfonate typically involves the sulfonation of 2,5-dichlorophenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-Dichlorophenol+Benzenesulfonyl chloride2,5-Dichlorophenyl benzenesulfonate+HCl\text{2,5-Dichlorophenol} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,5-Dichlorophenol+Benzenesulfonyl chloride→2,5-Dichlorophenyl benzenesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound often involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl benzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonate group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorophenol and benzenesulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted phenyl benzenesulfonates.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinate or sulfide derivatives.

    Hydrolysis: 2,5-Dichlorophenol and benzenesulfonic acid.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl benzenesulfonate
  • 2,6-Dichlorophenyl benzenesulfonate
  • 3,5-Dichlorophenyl benzenesulfonate

Uniqueness

2,5-Dichlorophenyl benzenesulfonate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dichlorophenyl benzenesulfonates.

Properties

IUPAC Name

(2,5-dichlorophenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S/c13-9-6-7-11(14)12(8-9)17-18(15,16)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOBGIBDDHLASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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